molecular formula C11H9ClN2O3 B3066599 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester CAS No. 83785-77-7

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester

Cat. No.: B3066599
CAS No.: 83785-77-7
M. Wt: 252.65 g/mol
InChI Key: NCPMUKQQDITAEZ-UHFFFAOYSA-N
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Description

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine diones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potent inhibitory effects on bacterial enzymes make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-14-7-3-4-13-10(12)8(7)9(6)15/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPMUKQQDITAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510268
Record name Ethyl 5-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83785-77-7
Record name Ethyl 5-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester
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5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester
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5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester
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5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 5
5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester
Reactant of Route 6
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5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester

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